molecular formula C15H14N4O3 B2507702 4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-11-8

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2507702
CAS No.: 862809-11-8
M. Wt: 298.302
InChI Key: MVCFZCFLGARJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a high-purity chemical reagent designed for antimicrobial research and development. This compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which is recognized as a privileged scaffold in medicinal chemistry for creating potent antibacterial agents . Its core structure is of significant interest in addressing the global challenge of antibiotic resistance, particularly against priority pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . The specific research value of this dimethylamino-substituted analog lies in its potential for mechanism-of-action studies. While its precise biological target is subject to ongoing investigation, closely related structural analogs have demonstrated multifaceted mechanisms. These include the inhibition of essential bacterial pathways such as menaquinone biosynthesis, interference with DNA replication proteins (e.g., DnaX, Pol IIIC), and disruption of cellular membrane potential . Furthermore, compounds sharing the 5-(furan-2-yl)-1,3,4-oxadiazole moiety have also shown promising antifungal activity against Candida albicans , indicating a broader spectrum of antimicrobial utility . Researchers can utilize this compound to explore its activity profile, synthesize novel derivatives, and elucidate its molecular interactions. It is presented as a key intermediate for hit-to-lead optimization campaigns aimed at developing novel therapeutic agents against drug-resistant bacterial and fungal infections. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-19(2)11-7-5-10(6-8-11)13(20)16-15-18-17-14(22-15)12-4-3-9-21-12/h3-9H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCFZCFLGARJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The furan ring can be introduced via a coupling reaction, and the dimethylamino group is usually added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring can produce amines or alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including the compound , show promising anticancer properties. For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as glioblastoma (LN229) and have exhibited significant cytotoxicity against these cells . The mechanism often involves DNA damage leading to cell death.

Antidiabetic Effects

In vivo studies using genetically modified models like Drosophila melanogaster have shown that some oxadiazole derivatives can significantly lower glucose levels, suggesting potential use as anti-diabetic agents . This class of compounds may interact with metabolic pathways to enhance insulin sensitivity or reduce glucose production.

Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial activity. Various studies have reported that compounds containing oxadiazoles exhibit significant antibacterial and antifungal effects against both Gram-positive and Gram-negative bacteria . This makes them candidates for developing new antibiotics in response to rising antibiotic resistance.

Case Studies and Research Findings

StudyFocusFindings
AnticancerDemonstrated significant cytotoxicity against LN229 glioblastoma cells; induced apoptosis through DNA damage.
AntimicrobialShowed effectiveness against both Gram-positive and Gram-negative bacteria; potential for new antibiotic development.
AntidiabeticIn vivo studies indicated reduced glucose levels in diabetic models; suggests modulation of metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

Role of Benzamide Substituents: Electron-donating groups (e.g., dimethylamino in the target compound) may enhance solubility and modulate interactions with enzymes like thioredoxin reductase. In contrast, electron-withdrawing groups (e.g., sulfamoyl in LMM11 or chloro in Compound 3) improve binding to hydrophobic enzyme pockets, enhancing antifungal or anti-inflammatory activity . Sulfonyl/sulfamoyl groups (LMM11, OZE-II) correlate with broad-spectrum antimicrobial effects, likely due to enhanced membrane penetration .

Oxadiazole Ring Modifications :

  • Furan-2-yl substitution (target compound, LMM11, Compound 4) is associated with antifungal and enzyme-inhibitory activities. Furan’s aromaticity and moderate hydrophobicity may facilitate π-π stacking in enzyme active sites .
  • Halogenated phenyl groups (Compound 3) or thioether chains (Compound 6a) increase steric bulk and electron density, influencing selectivity for specific targets like hCA II or inflammatory mediators .

Biological Potency: The target compound’s dimethylamino group may offer a balance between solubility and target affinity compared to LMM11’s sulfamoyl group, which showed higher antifungal potency but required higher concentrations (100 µg/mL vs. 50 µg/mL for LMM5) . Chlorinated derivatives (Compound 3) exhibit stronger anti-inflammatory effects than non-halogenated analogues, suggesting halogen atoms enhance target binding .

Physicochemical and Pharmacokinetic Properties

Property Target Compound LMM11 Compound 3
Molecular Weight ~355.38 g/mol ~490.55 g/mol ~367.22 g/mol
LogP Estimated 2.8 (moderate) 3.5 (high) 3.1 (moderate)
Solubility Moderate (DMSO) Low (requires surfactant) Low (DMSO)
Synthetic Yield Not reported Commercially purchased Not reported
  • The target compound’s dimethylamino group likely improves aqueous solubility compared to LMM11’s sulfamoyl group, which necessitates surfactants for solubilization .

Biological Activity

4-(Dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

C14H14N4O2\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including those similar to this compound.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: Compounds containing oxadiazole rings have shown significant growth inhibition in various cancer cell lines. For instance, a related compound demonstrated GI50 values ranging from 0.20–2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .
  • Mechanism of Action: The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways associated with cancer progression. For example, some studies indicated that oxadiazole derivatives might inhibit RET kinase activity, which is crucial for certain cancers .
  • Selectivity and Toxicity: Notably, some derivatives were found to exhibit high selectivity for cancer cells while demonstrating low toxicity towards normal fibroblast cells . This selectivity is vital for minimizing side effects during treatment.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the oxadiazole and benzamide moieties can significantly influence potency and selectivity.

Modification Effect on Activity
Substitution on the furan ringEnhanced cytotoxicity against specific cancer lines
Variation in dimethylamino groupAltered binding affinity to target enzymes
Positioning of functional groupsInfluenced overall bioavailability and metabolic stability

Case Studies

  • Case Study 1: RET Kinase Inhibition
    • A study explored a series of benzamide derivatives with oxadiazole cores, revealing that specific substitutions led to potent RET kinase inhibitors. The most active compound exhibited an IC50 value in the nanomolar range against RET-driven cancers .
  • Case Study 2: Antitumor Activity
    • Another investigation focused on the synthesis and evaluation of oxadiazole derivatives. The lead compound demonstrated significant antiproliferative activity against various cancer cell lines with favorable selectivity profiles .

Q & A

Basic: What are the recommended synthetic routes for 4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

Methodological Answer:
The synthesis typically involves two key steps:

  • Oxadiazole Ring Formation : Cyclization of acylthiosemicarbazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 80–100°C for 6–8 hours to form the 1,3,4-oxadiazole core .
  • Coupling Reaction : Amide bond formation between the oxadiazole intermediate and 4-(dimethylamino)benzoyl chloride using coupling agents like EDCl/HOBt in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature .
    Critical Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Verify substituent integration (e.g., dimethylamino protons at δ ~2.8–3.1 ppm; furan protons at δ ~6.3–7.4 ppm) .
    • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N stretch (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolve hydrogen-bonding interactions (e.g., N–H···N/O) to confirm dimeric packing, if applicable .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Enzyme Inhibition : Fluorometric assays targeting kinases (e.g., EGFR) or hydrolases (e.g., carbonic anhydrase) at 10–100 µM concentrations .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (ATCC-validated), incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
  • Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics or biofilm disruption assays if MIC results are inconsistent .
  • Purity Analysis : Use HPLC-MS to rule out impurities (>98% purity required for reproducible IC₅₀ values) .
  • SAR Cross-Validation : Compare activity with structurally related analogs (e.g., furan vs. thiophene substitution) to identify critical pharmacophores .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase domain). Focus on hydrogen bonds with oxadiazole N-atoms and π-π stacking with benzamide .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability and ligand-induced conformational changes .
  • QSAR Modeling : Develop 2D/3D-QSAR models using substituent electronic parameters (Hammett σ) to correlate with IC₅₀ values .

Advanced: How to design structure-activity relationship (SAR) studies focusing on substituent effects?

Methodological Answer:

  • Variation Sites :
    • Benzamide Ring : Replace dimethylamino with –NO₂, –CF₃, or –OCH₃ to modulate electron density .
    • Oxadiazole Substituents : Substitute furan-2-yl with thiophene or pyridine rings to alter steric and electronic profiles .
  • Statistical Analysis : Use multivariate ANOVA to rank substituent contributions to bioactivity. Include lipophilicity (clogP) and polar surface area (PSA) as variables .

Advanced: What strategies improve metabolic stability without compromising activity?

Methodological Answer:

  • Electron-Withdrawing Groups : Introduce –F or –CF₃ at the para position of benzamide to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the oxadiazole NH as a tert-butyl carbamate, which is cleaved enzymatically in vivo .
  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and NADPH, monitoring parent compound depletion via LC-MS/MS .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 2h), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .
  • Surface Plasmon Resonance (SPR) : Immobilize purified target protein (e.g., EGFR) and measure real-time binding kinetics (KD ≤ 1 µM for high affinity) .
  • siRNA Knockdown : Reduce target expression and assess loss of compound efficacy (e.g., ≥50% reduction in cell viability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.